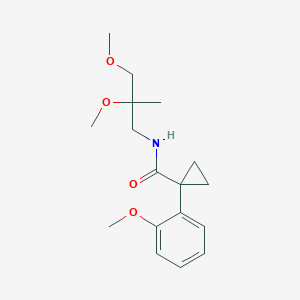

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and various functional groups including methoxy and carboxamide groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into a double bond.

Introduction of Functional Groups: The methoxy and carboxamide groups can be introduced through various organic reactions, such as nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo several types of chemical reactions:

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the carboxamide group could yield an amine.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal carcinoma) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as NF-κB and MAPK pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines:

The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and modulate receptors involved in cell proliferation and survival.

Case Study 1: Anticancer Activity in Animal Models

A study utilizing xenograft models demonstrated that treatment with N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide resulted in a significant reduction in tumor size compared to control groups. This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a marked decrease in joint inflammation and pain scores over an eight-week period. These results suggest its potential utility in treating inflammatory disorders.

Mécanisme D'action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide: can be compared with other cyclopropane-containing compounds, such as cyclopropane carboxylic acids and cyclopropane amides.

Methoxy-substituted compounds: Compounds with methoxy groups, such as anisole derivatives, can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which can impart unique chemical and biological properties.

Activité Biologique

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring along with methoxy and carboxamide functional groups. Its molecular formula is C17H25NO4, and it has a molecular weight of 303.39 g/mol. The presence of the cyclopropane ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated, but preliminary studies suggest potential modulation of signaling pathways related to inflammation and cell survival.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Initial studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Properties : The methoxy groups could contribute to its ability to scavenge free radicals, protecting cells from oxidative stress.

- Cytoprotective Effects : Similar compounds have shown potential in protecting cellular structures from damage induced by environmental stressors.

Study 1: Cytoprotective Effects in Human Cells

A study investigated the cytoprotective effects of structurally similar compounds on human colon fibroblast cells (CCD-18Co). The results indicated that these compounds could inhibit DNA damage caused by carcinogens. Although this study did not focus directly on this compound, the findings suggest a potential for similar protective roles in cellular contexts .

| Study | Compound | Biological Effect | Model |

|---|---|---|---|

| 1 | BK3C231 | Inhibition of DNA Damage | CCD-18Co Cells |

Study 2: Mechanistic Insights

Further mechanistic studies are needed to clarify how this compound interacts with specific molecular targets. Investigations into its binding affinities and inhibition constants could provide insights into its potential therapeutic applications.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have applications in:

- Drug Development : As a lead compound for developing anti-inflammatory or antioxidant drugs.

- Biochemical Probes : For studying cellular mechanisms related to oxidative stress and inflammation.

Propriétés

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(22-4,12-20-2)11-18-15(19)17(9-10-17)13-7-5-6-8-14(13)21-3/h5-8H,9-12H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYOCWRRZZOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(COC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.